molecular formula C12H21NO4 B062718 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate CAS No. 167423-93-0

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Cat. No. B062718
CAS RN: 167423-93-0
M. Wt: 243.3 g/mol
InChI Key: PVMJFJDVCVNWQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate involves several key steps, including diastereoselective reduction and efficient isomerization processes. For instance, an efficient and practical asymmetric synthesis method was developed, which includes diastereoselective reduction of a chiral enaminoester with TFA–NaBH4 and isomerization under basic conditions to achieve high enantiomeric purity (H. Jona et al., 2009). Moreover, several synthetic approaches have been optimized for large-scale operations, indicating the compound's significance in industrial applications.

Molecular Structure Analysis

The molecular structure of this compound and its intermediates has been extensively studied using various spectroscopic methods, including MS, 1H NMR, and X-ray diffraction. These studies reveal detailed insights into the compound's stereochemistry and crystal structure, providing a foundation for understanding its reactivity and properties. For example, the crystal and molecular structure of related compounds have been reported, highlighting typical bond lengths and angles characteristic of piperazine-carboxylate structures (C. Mamat et al., 2012).

Scientific Research Applications

  • Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed. This compound serves as a useful intermediate for the synthesis of nociceptin antagonists, which are of interest for their potential therapeutic effects on pain, addiction, and other conditions (Jona et al., 2009).

  • Key Intermediate in Synthesis of Vandetanib : The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer (Wang et al., 2015).

  • Synthesis of Biological Active Alkaloids : The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are used to prepare biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective way. These alkaloids have various biological activities and potential therapeutic applications (Passarella et al., 2005).

  • Synthesis of Piperidine-based Molecules for Drug Development : 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate and related structures are involved in the synthesis of various small molecules that might be used in the development of new drugs. For example, a p38 MAP kinase inhibitor which is potentially useful for the treatment of rheumatoid arthritis and psoriasis was synthesized using related methodologies (Chung et al., 2006).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJFJDVCVNWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446512
Record name 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167423-93-0
Record name 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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